![molecular formula C17H26N4O2S B2356473 6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953011-45-5](/img/structure/B2356473.png)
6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Description
The compound “6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one” is a complex organic molecule. It is related to a group of compounds known as pyrimidines , which are of great interest in the field of organic synthesis due to their various chemical and biological applications .
Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents : A study by Rahmouni et al. (2016) outlined the synthesis of novel pyrazolopyrimidines derivatives, showing cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, indicating potential applications in cancer treatment and inflammation management Rahmouni et al., 2016.
Anti-Tubercular Agents : Another research by Vavaiya et al. (2022) on nitrogen-rich piperazine-pyrimidine-pyrazole hybrids demonstrated significant anti-tubercular activity, highlighting the promise of these compounds in combating Mycobacterium tuberculosis Vavaiya et al., 2022.
Antimicrobial Activity : Patel et al. (2012) explored the synthesis of thiazolidinone derivatives, showing efficacy against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial therapies Patel et al., 2012.
5-HT2A Receptor Antagonists : Research on novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives by Awadallah (2008) for their use as 5-HT2A receptor antagonists provides insight into their potential for treating disorders associated with this receptor, such as depression and schizophrenia Awadallah, 2008.
properties
IUPAC Name |
6-ethyl-3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2S/c1-4-14-12(3)18-17-21(16(14)23)13(11-24-17)10-15(22)20-8-6-19(5-2)7-9-20/h13H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRADWGPYHCXCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)CC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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